molecular formula C21H18ClN3O5S2 B2745808 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105246-68-1

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No. B2745808
CAS RN: 1105246-68-1
M. Wt: 491.96
InChI Key: BQBHWYGYZDUUFM-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H18ClN3O5S2 and its molecular weight is 491.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds related to the one have been synthesized and evaluated for their potential biological activities. For instance, the synthesis of sulfonamide derivatives, including those with 1,3,4-oxadiazole moieties, has been explored for their antiviral, antibacterial, and anticancer properties. These activities are attributed to the structural elements of the compounds, such as the sulfonyl and oxadiazole groups, which are pivotal in their interaction with biological targets. The sulfonamide group, in particular, is known for its role in various drug molecules due to its ability to mimic the natural substrates of enzymes, thus acting as competitive inhibitors.

Antiviral and Antibacterial Applications

Sulfonamide derivatives have shown promise in antiviral and antibacterial applications. For example, some synthesized sulfonamides exhibited specific anti-tobacco mosaic virus activity, suggesting their potential use in agricultural settings to protect crops from viral infections (Zhuo Chen et al., 2010). Similarly, sulfonamide-linked compounds with oxadiazole moieties demonstrated significant antibacterial activities, offering a pathway to new antibacterial agents (S. Z. Siddiqui et al., 2014).

Anticancer Potential

The anticancer potential of sulfonamide derivatives has also been investigated, with some compounds showing inhibitory effects on cancer cell lines. For instance, novel sulfonamides carrying a biologically active dimethoxyphenyl moiety have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy (M. Ghorab et al., 2016). These findings underscore the potential of structurally similar compounds in the development of new anticancer therapies.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S2/c1-25(15-10-16(28-2)12-17(11-15)29-3)32(26,27)18-8-9-31-19(18)21-23-20(24-30-21)13-4-6-14(22)7-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBHWYGYZDUUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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